molecular formula C11H14BrNO2 B495700 5-bromo-2-ethoxy-N-ethylbenzamide CAS No. 882080-55-9

5-bromo-2-ethoxy-N-ethylbenzamide

Cat. No. B495700
CAS RN: 882080-55-9
M. Wt: 272.14g/mol
InChI Key: IBKPEWWSMWPAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-ethoxy-N-ethylbenzamide is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.13836 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-ethoxy-N-ethylbenzamide such as its density, boiling point, and melting point are not specified in the search results .

Mechanism of Action

Target of Action

The primary target of 5-bromo-2-ethoxy-N-ethylbenzamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

5-bromo-2-ethoxy-N-ethylbenzamide acts as an inhibitor of the α-glucosidase enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of carbohydrates. This results in a reduction in the rate of carbohydrate digestion and absorption, leading to a decrease in postprandial blood glucose levels .

Biochemical Pathways

The inhibition of α-glucosidase disrupts the normal digestion and absorption of carbohydrates. This affects the glycolysis pathway The downstream effect is a reduction in the production of ATP, the body’s main energy currency .

Result of Action

The molecular effect of 5-bromo-2-ethoxy-N-ethylbenzamide’s action is the inhibition of the α-glucosidase enzyme, leading to a decrease in carbohydrate digestion and absorption. On a cellular level, this results in a reduction in the availability of glucose for energy production, leading to a decrease in ATP production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-bromo-2-ethoxy-N-ethylbenzamide. For instance, the compound is stable under normal temperature and pressure but should avoid contact with strong oxidizing agents and moisture . Additionally, factors such as the pH of the gastrointestinal tract, the presence of other medications, and individual variations in metabolism can also affect the compound’s action and efficacy.

properties

IUPAC Name

5-bromo-2-ethoxy-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-13-11(14)9-7-8(12)5-6-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKPEWWSMWPAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-ethoxy-N-ethylbenzamide

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